molecular formula C7H13ClN4O3 B1372201 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1185297-79-3

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No.: B1372201
CAS No.: 1185297-79-3
M. Wt: 236.65 g/mol
InChI Key: KLVBRCRHQGBFGL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H13ClN4O3 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The preparation and stability of 3-amino-1,2,4-oxadiazole derivatives have been explored, with findings indicating that these compounds are unexpectedly stable and possess unique chemical properties (Gregory et al., 1973).
  • Novel synthetic methods for creating 1,2,4-oxadiazole-3-carboxamide derivatives have been developed, showcasing efficient production methods at room temperature and high yields (Du et al., 2021).
  • The synthesis of new heterocyclic compounds containing 1,2,4-oxadiazole derivatives has been reported, indicating potential for diverse chemical applications (Kumar & Mashelker, 2007).

Biological and Pharmacological Applications

  • Research on 5-amino-1,2,4-oxadiazole derivatives has identified potential cytotoxic activity against certain cancer cell lines, indicating a pathway for therapeutic applications (Hassan et al., 2014).
  • The antimicrobial activity of benzofuran-oxadiazole hybrids, which involve 1,2,4-oxadiazole structures, has been investigated, revealing significant potential in combating microbial infections (Sanjeeva et al., 2021).
  • A study on 3-ethoxyquinoxalin-2-carboxamides, structurally related to 1,2,4-oxadiazoles, demonstrated their efficacy as 5-HT3 receptor antagonists with potential antidepressant effects (Mahesh et al., 2011).

General Research on 1,2,4-Oxadiazoles

  • A comprehensive review of 1,2,4-oxadiazoles highlighted their synthesis and wide-ranging medicinal applications, underscoring the versatility and importance of this class of compounds in scientific research (Aggarwal et al., 2020).

Properties

IUPAC Name

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3.ClH/c1-13-3-2-9-6(12)7-10-5(4-8)11-14-7;/h2-4,8H2,1H3,(H,9,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVBRCRHQGBFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 2
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 3
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 4
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 5
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.